(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid (R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1427175-11-8
VCID: VC7905447
InChI: InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

CAS No.: 1427175-11-8

Cat. No.: VC7905447

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid - 1427175-11-8

Specification

CAS No. 1427175-11-8
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name (2R)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m1/s1
Standard InChI Key ULLGRIBXGPATMA-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC(=C)C[C@@H]1C(=O)O
SMILES CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O

Introduction

Structural Characteristics

The compound’s molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . Its IUPAC name is (2R)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, reflecting the stereochemistry at the second carbon and the Boc-protected amine . The SMILES notation C(C)(C)(C)OC(=O)N1C@HC(=O)O explicitly denotes the R-configuration and methylene group .

Key Structural Features:

  • Boc Protection: The tert-butoxycarbonyl group shields the amine functionality, enhancing stability during synthetic reactions .

  • Methylene Group: The exocyclic double bond at the 4-position introduces rigidity and influences reactivity, enabling cycloaddition or functionalization .

  • Chirality: The R-configuration at the second carbon is critical for enantioselective synthesis in drug development .

Synthesis Pathways

The synthesis of (R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid typically employs asymmetric catalysis to achieve high enantiomeric excess. Source highlights a multi-step process involving:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino alkenes via intramolecular Michael addition.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions to protect the amine .

  • Methylene Introduction: Wittig olefination or Horner-Wadsworth-Emmons reaction to install the methylene group .

Applications in Pharmaceutical Research

This compound’s primary application lies in peptide synthesis and protease inhibitor development. Its structural features enable:

  • Peptide Backbone Modification: The methylene group introduces conformational constraints, enhancing peptide stability against enzymatic degradation .

  • Intermediate for Biologics: Used in synthesizing inhibitors targeting viral proteases (e.g., HIV-1 protease) and serine hydrolases .

  • Chiral Pool Synthesis: Serves as a building block for enantiomerically pure compounds in asymmetric catalysis.

Case Study: Protease Inhibitor Development

Incorporating this pyrrolidine derivative into a lead compound improved binding affinity (Ki = 2.3 nM) to HIV-1 protease by 40% compared to linear analogs .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight227.26 g/mol
Purity≥95%
Storage Conditions2–8°C
SolubilityDMSO, Dichloromethane, Ethanol
CAS Number1427175-11-8

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents. Stability studies indicate a shelf life of ≥24 months when stored under recommended conditions .

Comparative Analysis with Related Compounds

Compared to Boc-L-proline, the methylene group in this compound reduces ring puckering, altering conformational dynamics. This modification enhances its utility in constrained peptide design .

Thermodynamic Parameters:

  • ΔG of Conformational Change: −3.2 kcal/mol (vs. −1.8 kcal/mol for Boc-L-proline) .

  • Melting Point: 123–128°C (similar to Boc-protected amino acids) .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing more efficient catalysts to improve enantioselectivity and yield.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles for therapeutic applications.

  • Polymer Chemistry: Exploring use in chiral polymers for catalysis or drug delivery .

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